Midamaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

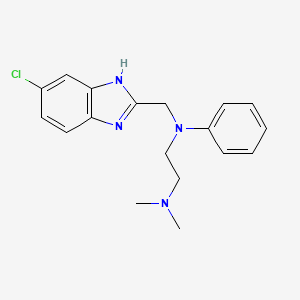

Midamaline: is a chemical compound with the molecular formula C18H21ClN4 and a molecular weight of 328.839 g/mol . It is known for its use as a local anesthetic . The compound is characterized by its structure, which includes a benzimidazole ring substituted with a chlorine atom and a dimethylaminoethyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: this compound can be synthesized through a multi-step process involving the reaction of 5-chloro-2-benzimidazolylmethyl chloride with N-phenyl-N’,N’-dimethylethylenediamine . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time . Purification of the final product is achieved through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: this compound undergoes several types of chemical reactions, including:

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various benzimidazole derivatives.

Biology: Studied for its potential effects on biological systems, particularly its anesthetic properties.

Medicine: Investigated for its use as a local anesthetic in medical procedures.

Industry: Used in the development of new materials and compounds with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with sodium channels in nerve cells . By binding to these channels, this compound inhibits the influx of sodium ions, which is essential for the initiation and propagation of nerve impulses . This results in the blockade of nerve signal transmission, leading to its anesthetic effects . The molecular targets include voltage-gated sodium channels , and the pathways involved are related to the inhibition of action potential generation in neurons .

Comparison with Similar Compounds

This compound can be compared with other local anesthetics such as lidocaine , bupivacaine , and procaine . While all these compounds share a common mechanism of action involving the blockade of sodium channels, this compound is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties . For instance, this compound has a different duration of action and potency compared to other anesthetics .

Similar Compounds:

- Lidocaine

- Bupivacaine

- Procaine

- Tetracaine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Midamaline can be synthesized through a multi-step process involving the reaction of 5-chloro-2-benzimidazolylmethyl chloride with N-phenyl-N’,N’-dimethylethylenediamine . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time . Purification of the final product is achieved through techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Midamaline undergoes several types of chemical reactions, including:

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Applications De Recherche Scientifique

Midamaline has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various benzimidazole derivatives.

Biology: Studied for its potential effects on biological systems, particularly its anesthetic properties.

Medicine: Investigated for its use as a local anesthetic in medical procedures.

Industry: Used in the development of new materials and compounds with specific properties.

Mécanisme D'action

The mechanism of action of midamaline involves its interaction with sodium channels in nerve cells . By binding to these channels, this compound inhibits the influx of sodium ions, which is essential for the initiation and propagation of nerve impulses . This results in the blockade of nerve signal transmission, leading to its anesthetic effects . The molecular targets include voltage-gated sodium channels , and the pathways involved are related to the inhibition of action potential generation in neurons .

Comparaison Avec Des Composés Similaires

- Lidocaine

- Bupivacaine

- Procaine

- Tetracaine

Activité Biologique

Midamaline, a compound that has garnered attention in pharmacological research, is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a monobenzonum derivative, which indicates its structural complexity and potential reactivity. Its chemical formula and specific structural characteristics are crucial for understanding its biological interactions.

Pharmacological Profile

1. Mechanism of Action:

this compound exhibits a range of biological activities, primarily through its interaction with various biochemical pathways. Research indicates that it may influence neurotransmitter systems, particularly affecting acetylcholine levels, which is significant for conditions like Alzheimer's disease .

2. Biological Activities:

- Anticholinergic Effects: this compound has been studied for its potential anticholinergic properties, which may be beneficial in treating disorders characterized by excessive cholinergic activity.

- Antiviral Activity: Preliminary studies suggest that this compound may exhibit antiviral properties against certain viral strains, although detailed mechanisms remain to be fully elucidated .

- Cytotoxicity: In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, indicating potential applications in oncology .

Case Studies

1. Alzheimer's Disease Research:

A significant body of research has focused on this compound's role in modulating cholinergic signaling. A study evaluated its efficacy in inhibiting acetylcholinesterase (AChE) activity, a key enzyme involved in the breakdown of acetylcholine. Results demonstrated that this compound effectively inhibited AChE, suggesting its potential as a therapeutic agent for Alzheimer's disease .

2. Cancer Cell Line Studies:

In another study, this compound was tested against multiple cancer cell lines including hepatocarcinoma (Huh7) and adenocarcinoma (HCT-8). The findings indicated that this compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting significant anti-cancer potential .

Table 1: Summary of Biological Activities of this compound

Propriétés

Numéro CAS |

496-38-8 |

|---|---|

Formule moléculaire |

C18H21ClN4 |

Poids moléculaire |

328.8 g/mol |

Nom IUPAC |

N'-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N,N-dimethyl-N'-phenylethane-1,2-diamine |

InChI |

InChI=1S/C18H21ClN4/c1-22(2)10-11-23(15-6-4-3-5-7-15)13-18-20-16-9-8-14(19)12-17(16)21-18/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) |

Clé InChI |

VFSSTMGMWLZGCO-UHFFFAOYSA-N |

SMILES |

CN(C)CCN(CC1=NC2=C(N1)C=C(C=C2)Cl)C3=CC=CC=C3 |

SMILES canonique |

CN(C)CCN(CC1=NC2=C(N1)C=C(C=C2)Cl)C3=CC=CC=C3 |

Key on ui other cas no. |

496-38-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.